
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide typically involves the condensation of 3,4-dichloroaniline with 8-hydroxyquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
- Quinoline N-oxide derivatives from oxidation.
- Amines from reduction.
- Various substituted quinoline derivatives from substitution reactions .
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Quinoline-2-carboxamide: Shares a similar quinoline core but lacks the dichlorophenyl group.
3,4-Dichloroaniline: Contains the dichlorophenyl group but lacks the quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications
Uniqueness: 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is unique due to the presence of both the dichlorophenyl and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
655222-62-1 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
Clé InChI |
VIBUKWPISVBUSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


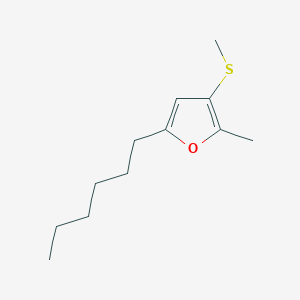
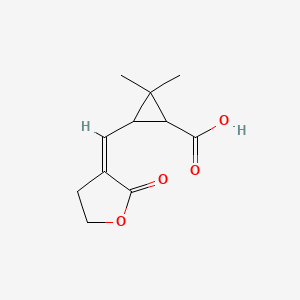
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
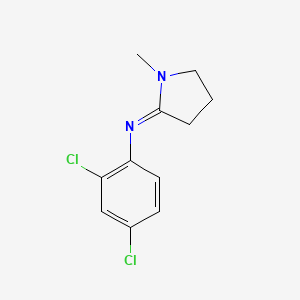
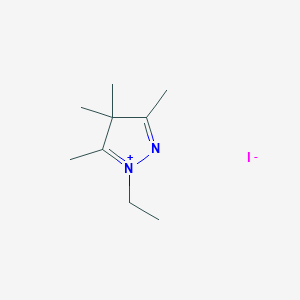
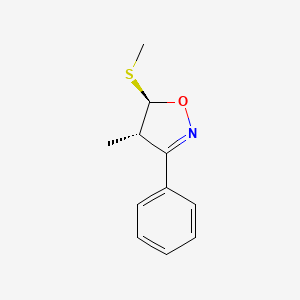
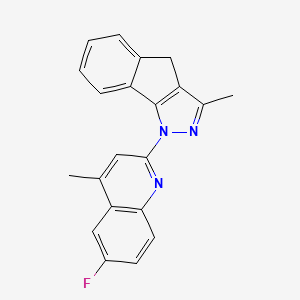
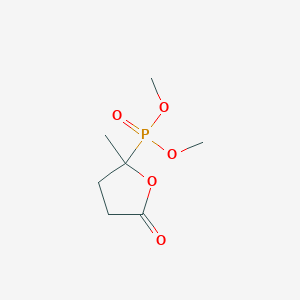
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)



